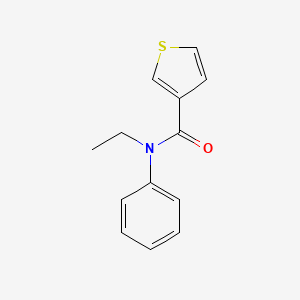
N-propylquinoxaline-6-carboxamide
Descripción general
Descripción
N-propylquinoxaline-6-carboxamide (NPQX) is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. NPQX is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Aplicaciones Científicas De Investigación
Antidepressant Effects : A study explored the antidepressant potential of a similar compound, N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p), in rodent models. The compound exhibited significant antidepressant-like effects in various behavioral models like the forced swim test and tail suspension test. It also influenced serotonin-related responses, indicating its potential as an antidepressant (Bhatt, Mahesh, Devadoss, & Jindal, 2013).
Anxiolytic Potential : Another study examined N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n), showing its potential as an anxiolytic agent. The compound increased the time spent in open arms in an elevated plus maze test, a common measure of anxiolytic behavior in mice (Bhatt, Mahesh, Jindal, & Devadoss, 2013).
Cystic Fibrosis Treatment : The discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) has been a significant advance. This compound is a CFTR potentiator, approved by the FDA for treating cystic fibrosis in patients with specific mutations (Hadida et al., 2014).
Cancer Treatment : Studies on 3-arylaminoquinoxaline-2-carboxamide derivatives have shown potential in cancer treatment. These compounds can inhibit the PI3K-Akt-mTOR pathway, a key target in cancer therapy, and induce apoptosis in cancer cells (Chen et al., 2021).
Antimalarial Activity : Research into carboxamide pyrazinyloxy benzoxaboroles has led to the discovery of compounds with significant antimalarial activity. These compounds have shown effectiveness against various Plasmodium falciparum strains and exhibit good pharmacokinetic properties (Zhang et al., 2017).
Antimicrobial Properties : N-substituted quinoline-3-carboxamides have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains, showing moderate to excellent activities (Rajput & Sharma, 2021).
Liver Fibrosis Treatment : Quinoline-3-carboxamides, such as Paquinimod, have shown promise in treating chronic liver inflammation and liver fibrosis. These compounds can reduce inflammation and promote the regression of fibrosis (Fransén Pettersson et al., 2018).
Propiedades
IUPAC Name |
N-propylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,2,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZPLPMSGSBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylquinoxaline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
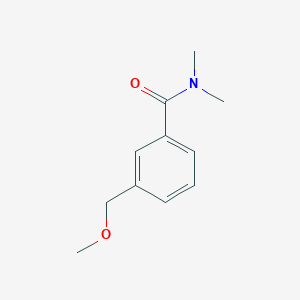
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)



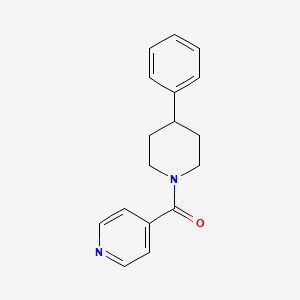
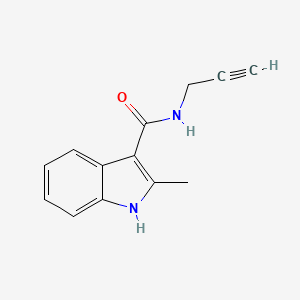
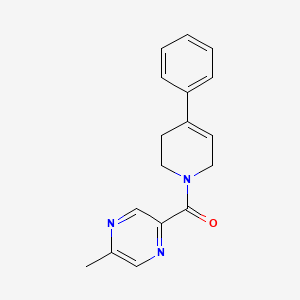
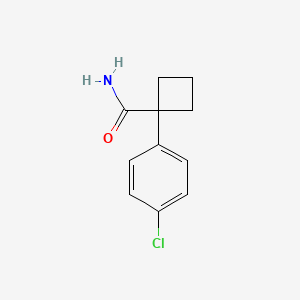

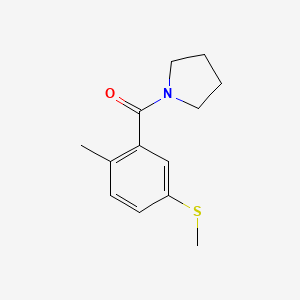
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
